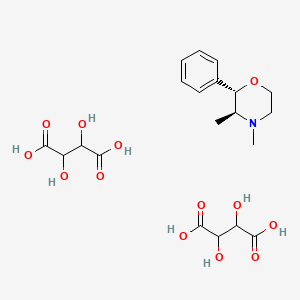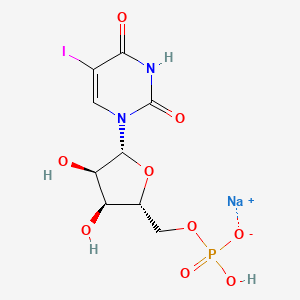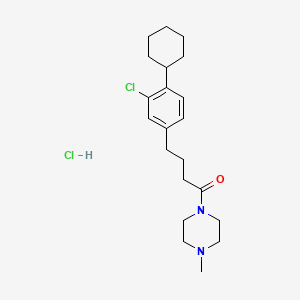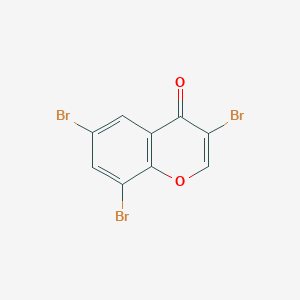![molecular formula C27H33N9Na2O16P2 B13831147 Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)
Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavin adenine dinucleotide disodium salt hydrate is an adenine-containing enzymatic redox cofactor. It plays a critical role as an electron transporter in living systems, catalyzing several 1-2 electron redox reactions. This compound is essential in various biological processes, including the β-oxidation of fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flavin adenine dinucleotide disodium salt hydrate typically involves the condensation of riboflavin with adenosine diphosphate. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of flavin adenine dinucleotide disodium salt hydrate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce riboflavin, which is then chemically converted to flavin adenine dinucleotide disodium salt hydrate through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
Flavin adenine dinucleotide disodium salt hydrate undergoes various types of reactions, including:
Oxidation and Reduction: It can be reduced to flavin adenine dinucleotide disodium salt hydrate through the addition of hydrogen ions and electrons.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen donors and acceptors, such as nicotinamide adenine dinucleotide phosphate. The reactions typically occur under physiological conditions, with specific pH and temperature requirements to maintain the activity of the compound .
Major Products Formed
The major products formed from these reactions include reduced flavin adenine dinucleotide disodium salt hydrate and oxidized flavin adenine dinucleotide disodium salt hydrate, depending on the direction of the redox reaction .
Scientific Research Applications
Flavin adenine dinucleotide disodium salt hydrate has a wide range of scientific research applications:
Mechanism of Action
Flavin adenine dinucleotide disodium salt hydrate exerts its effects through its role as a redox cofactor. It facilitates electron transfer by alternating between its oxidized and reduced forms. This electron transfer is crucial in various metabolic pathways, including the β-oxidation of fatty acids and the electron transport chain . The molecular targets involved include flavoproteins such as succinate dehydrogenase and α-ketoglutarate dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
Flavin mononucleotide: Another flavin cofactor with a similar role in redox reactions but with a shorter excited state lifetime in aqueous solutions.
Nicotinamide adenine dinucleotide: A cofactor involved in redox reactions, similar to flavin adenine dinucleotide disodium salt hydrate, but with different molecular targets and pathways.
Uniqueness
Flavin adenine dinucleotide disodium salt hydrate is unique due to its specific role in catalyzing 1-2 electron redox reactions and its involvement in critical biological processes such as the β-oxidation of fatty acids . Its ability to act as a predominant fluorophore in studying unstained eosinophils further highlights its distinct properties .
Properties
IUPAC Name |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N9O15P2.2Na.H2O/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTPHHZYFMAGLX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N9Na2O16P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,4S,5R,9R,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid](/img/structure/B13831066.png)







![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)


![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)


